4-benzamidobutanoic acid
CAS No.: 35340-63-7
Cat. No.: VC2309116
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35340-63-7 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 4-benzamidobutanoic acid |
Standard InChI | InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14) |
Standard InChI Key | BOZHPKGNNJPZKV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 4-benzamidobutanoic acid can be inferred from related benzamide compounds, particularly those containing carboxylic acid functionalities. Based on structural similarities with compounds like 4-benzamidobenzoic acid, the following properties can be anticipated:
Physical Properties
4-Benzamidobutanoic acid likely exists as a crystalline solid at room temperature, similar to related benzamide derivatives described in the literature. For comparison, 4-benzamidobenzoic acid appears as a white crystalline powder with a melting point of 150-151°C . The presence of both amide and carboxylic acid groups in 4-benzamidobutanoic acid would contribute to extensive hydrogen bonding in the solid state, potentially resulting in a relatively high melting point.
Regarding solubility, the compound would likely exhibit limited solubility in water but better solubility in polar organic solvents. This prediction is supported by the solubility patterns of structurally related compounds like 4-(aminomethyl)benzoic acid, which is described as "slightly soluble in water" and "insoluble in ethanol, benzene, and chloroform" .
Chemical Properties
The carboxylic acid group in 4-benzamidobutanoic acid confers acidic properties to the molecule, allowing it to participate in typical carboxylic acid reactions such as salt formation, esterification, and amidation. The acidic nature is comparable to other benzoic acid derivatives, with the potential for modification by substituent effects .
Table 1. Comparison of Physical and Chemical Properties of Benzamide Derivatives
Compound | Appearance | Melting Point | Solubility | Key Functional Groups |
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4-Benzamidobenzoic acid | White crystalline powder | 150-151°C | Limited water solubility | Benzamide, carboxylic acid |
4-(4-Fluorobenzamido)benzoic acid | White crystalline powder | 155-156°C | Limited water solubility | Fluorinated benzamide, carboxylic acid |
4-(Aminomethyl)benzoic acid | Crystalline solid | ~290°C (decomposition) | Slightly soluble in water | Amine, carboxylic acid |
4-Benzamidobutanoic acid (predicted) | Likely crystalline solid | Estimated 140-160°C | Limited water solubility, soluble in polar organic solvents | Benzamide, carboxylic acid with aliphatic spacer |
Biological Activity and Applications
Industrial and Research Applications
Beyond pharmaceutical applications, 4-benzamidobutanoic acid may find use in various industrial and research contexts:
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Building Block in Organic Synthesis: The presence of both amide and carboxylic acid functionalities makes 4-benzamidobutanoic acid a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates.
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Preservative Applications: Drawing parallels with benzoic acid, which is widely used as a food preservative , 4-benzamidobutanoic acid might exhibit antimicrobial properties, although its more complex structure would likely restrict such applications to specialized contexts.
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Research Tool: As a structurally defined molecular probe, 4-benzamidobutanoic acid could serve as a valuable research tool for studying biological processes involving amide and carboxylic acid interactions.
Analytical Characterization
Spectroscopic Analysis
The characterization of 4-benzamidobutanoic acid would typically employ multiple spectroscopic techniques:
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Infrared Spectroscopy (IR): Expected characteristic absorption bands would include:
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OH stretching of carboxylic acid (approximately 2800-3100 cm^-1)
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NH stretching of amide (approximately 3300-3400 cm^-1)
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C=O stretching of carboxylic acid and amide (approximately 1700-1650 cm^-1)
For comparison, 4-benzamidobenzoic acid shows IR absorptions at 2887-3045 cm^-1 (OH), 3340 cm^-1 (NH), and 1675, 1650 cm^-1 (C=O) .
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Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR would provide valuable structural information, with characteristic signals for:
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Aromatic protons from the benzamide group
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Amide NH proton
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Aliphatic methylene protons of the butanoic acid chain
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Carboxylic acid proton
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be suitable for molecular weight confirmation, similar to the approach used for related benzamide derivatives .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for purity assessment and reaction monitoring during synthesis. These techniques are commonly employed for the analysis of benzamide derivatives and other pharmaceutical compounds.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-benzamidobutanoic acid requires consideration of its key structural features:
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Benzamide Group: Serves as a primary pharmacophore in many bioactive compounds, capable of forming hydrogen bonds with protein targets . The aromatic ring provides opportunities for π-π stacking interactions with aromatic amino acid residues.
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Carboxylic Acid Group: Contributes acidic properties and potential for ionic interactions with basic residues in protein targets. The acidic functionality is often important for binding to specific enzyme active sites.
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Butanoic Acid Chain: Acts as a flexible linker between the benzamide and carboxylic acid groups, potentially influencing the three-dimensional orientation of these pharmacophores and, consequently, their interactions with biological targets.
Modifications to these structural elements could modulate the compound's physical properties and biological activities. For instance, fluorination of the aromatic ring, as seen in 4-(4-fluorobenzamido)benzoic acid, might enhance metabolic stability while affecting electronic properties . Similarly, variations in the chain length between the benzamide and carboxylic acid groups could optimize binding to specific protein targets.
Future Research Directions
Several promising research avenues for 4-benzamidobutanoic acid emerge from analysis of related compounds:
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Comprehensive Physicochemical Characterization: Detailed studies of solubility, lipophilicity, and acid-base properties would provide essential information for potential pharmaceutical applications.
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Structural Optimization: Systematic modifications of the basic structure could yield derivatives with enhanced biological activities or improved pharmacokinetic properties. This approach has proven successful for other benzamide derivatives .
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Enzyme Inhibition Studies: Investigation of potential inhibitory effects against enzymes implicated in various diseases, particularly those where other benzamide derivatives have shown promise.
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Exploration as Synthetic Intermediates: Development of synthetic methodologies utilizing 4-benzamidobutanoic acid as a building block for more complex molecules with targeted biological activities.
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Solubility Enhancement Strategies: Addressing potential solubility limitations through formulation approaches or structural modifications, a common challenge with benzamide derivatives .
The compound 4-benzamidobutanoic acid represents an interesting structural scaffold with potential applications across multiple domains. While direct research on this specific compound appears limited, the substantial body of knowledge on related benzamide derivatives provides a strong foundation for predicting its properties and guiding future investigations.
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